N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine
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Overview
Description
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both nitro and amine functional groups in the molecule makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is usually carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and yield. The use of metal-free conditions and mild reaction environments makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Cyclization: Bromoketones, iodine, TBHP.
Major Products:
Reduction: Formation of corresponding amines.
Substitution: Formation of N-alkyl derivatives.
Cyclization: Formation of fused heterocyclic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
By understanding the unique properties and applications of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
62194-91-6 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C11H14N4O2/c1-8(2)7-12-10-11(15(16)17)14-6-4-3-5-9(14)13-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
DOMGWXQMCSULHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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